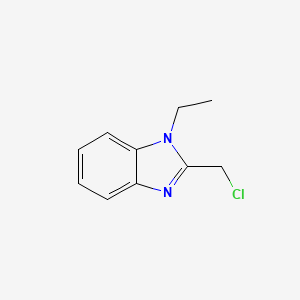

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-

Descripción general

Descripción

The compound "1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a class of compounds that have been extensively studied due to their diverse range of biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of activated aromatic dihalides and coupling reactions. For instance, polymers containing benzimidazole units have been synthesized through N-C coupling reactions, similar to those used for poly(aryl ether)s and poly(benzimidazole sulfone)s . Additionally, the synthesis of specific benzimidazole derivatives, such as ethyl 1-cyclopropyl-5-flu

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-(chloromethyl)-1H-benzimidazole and its derivatives have been actively researched for their synthesis, structural characterization, and applications. Salahuddin et al. (2017) detailed the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their potential in antimicrobial activities. The study highlighted the reaction process and the potent antimicrobial properties of certain synthesized compounds against various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Antibacterial Activity

Ruchita A. Patil et al. (2016) synthesized novel 2-chloromethyl-1-H-benzimidazole derivatives and screened them for their antibacterial activity. The study highlighted the use of the well plate method for evaluating the antibacterial potential against Staphylococcus aureus (Ruchita A. Patil et al., 2016). Similarly, C. Mahalakshmi and V. Chidambaranathan (2015) prepared 2-Chloromethyl-1H-benzimidazole derivatives and evaluated their in vitro antimicrobial activity, affirming the compound's potential against various bacterial strains (C. Mahalakshmi & V. Chidambaranathan, 2015).

Crystal Structure Analysis

The crystal structure of benzimidazole derivatives has been a subject of interest. S. Ozbey et al. (2001) performed an extensive study on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole. This study provided in-depth insights into the molecular conformation and bond lengths, contributing significantly to the understanding of the structural aspects of such compounds (S. Ozbey et al., 2001).

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored in various studies. Laura Garuti et al. (1982) synthesized a series of 1‐(hydroxyalkyl)‐1H-benzimidazoles and screened them for activity against herpes simplex virus and poliovirus, highlighting the significant antiviral activity of specific compounds (Laura Garuti et al., 1982).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure. They have been found to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

Mode of Action

The exact mode of action can vary depending on the specific benzimidazole derivative and its target. For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt protein synthesis, or interfere with cell division .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of certain proteins or nucleic acids, disrupt cellular metabolism, or induce apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include inhibition of cell growth, induction of cell death, disruption of cellular structures, and alteration of cellular functions .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .

Propiedades

IUPAC Name |

2-(chloromethyl)-1-ethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOCULQAUYHTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)

![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)